molecular formula C21H20N2O3 B276621 N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine

Katalognummer B276621
Molekulargewicht: 348.4 g/mol
InChI-Schlüssel: ZPKMBLGQCBCIQT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine, commonly known as BPAM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAM is a selective agonist of the trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor that is expressed in various regions of the brain and peripheral tissues.

Wirkmechanismus

BPAM acts as a selective agonist of N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine, which is expressed in various regions of the brain and peripheral tissues. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine activation leads to the modulation of intracellular signaling pathways, including the cAMP and ERK pathways, which are involved in the regulation of neurotransmitter release and cellular metabolism. BPAM has been shown to increase dopamine and serotonin release in the brain, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
BPAM has been shown to modulate several physiological processes, including dopamine and serotonin neurotransmission, metabolism, and immune function. In preclinical studies, BPAM has been shown to reduce cocaine-seeking behavior and attenuate the rewarding effects of opioids and nicotine. BPAM has also been shown to improve cognitive function and reduce anxiety-like behavior in animal models. However, the exact biochemical and physiological effects of BPAM in humans are still being investigated.

Vorteile Und Einschränkungen Für Laborexperimente

BPAM has several advantages for use in lab experiments, including its high selectivity for N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine and its ability to modulate neurotransmitter release in a dose-dependent manner. BPAM is also relatively stable and can be synthesized in large quantities. However, BPAM has some limitations, including its potential toxicity and the need for specialized equipment and expertise to handle and administer the compound.

Zukünftige Richtungen

There are several future directions for research on BPAM, including its potential therapeutic applications in addiction medicine, psychiatry, and neurodegenerative diseases. Further studies are needed to elucidate the exact mechanisms of action of BPAM and its effects on different neurotransmitter systems. The development of more selective and potent N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine agonists may also lead to the discovery of new therapeutic targets and treatments for various disorders.

Synthesemethoden

BPAM can be synthesized using a multi-step process that involves the reaction of 4-(1,3-benzodioxol-5-ylmethoxy)benzaldehyde with 3-pyridylmethanamine in the presence of a reducing agent and a catalyst. The resulting product is then purified using various techniques such as column chromatography and recrystallization. The synthesis of BPAM has been described in several scientific publications, and the purity and yield of the final product can be optimized by modifying the reaction conditions.

Wissenschaftliche Forschungsanwendungen

BPAM has been extensively studied for its potential therapeutic applications in various fields such as neuropharmacology, psychiatry, and addiction medicine. N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine has been implicated in the regulation of several physiological processes, including dopamine and serotonin neurotransmission, metabolism, and immune function. BPAM has been shown to modulate N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine activity in a dose-dependent manner, leading to changes in neurotransmitter release and cellular signaling pathways.

Eigenschaften

Produktname

N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl](3-pyridyl)methanamine

Molekularformel

C21H20N2O3

Molekulargewicht

348.4 g/mol

IUPAC-Name

1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine

InChI

InChI=1S/C21H20N2O3/c1-2-18(12-22-9-1)13-23-11-16-3-6-19(7-4-16)24-14-17-5-8-20-21(10-17)26-15-25-20/h1-10,12,23H,11,13-15H2

InChI-Schlüssel

ZPKMBLGQCBCIQT-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4

Kanonische SMILES

C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.